D-Mannose-2-13C
Description
Significance of Stable Isotope Tracers in Biochemical Investigations
Stable isotope tracers are invaluable tools in biochemical and metabolic research. maastrichtuniversity.nl Unlike radioactive isotopes, they are safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nl By introducing a molecule labeled with a stable isotope, such as ¹³C, into a biological system, scientists can track the movement and transformation of that molecule. mdpi.com This method, often referred to as stable isotope tracing, provides unparalleled insights into the intricate network of biochemical reactions that constitute cellular metabolism. springernature.com
The primary analytical techniques used to detect and quantify these labeled molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These methods can distinguish between the naturally occurring isotope (e.g., ¹²C) and the stable isotope label (¹³C), providing detailed information about the fate of the tracer molecule. maastrichtuniversity.nl This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes (the rate of turnover of molecules through a pathway), and the identification of metabolic dysregulation in disease states. mdpi.comisotope.com
Overview of D-Mannose in Biological Systems
D-mannose is a naturally occurring simple sugar, a C-2 epimer of glucose, meaning it differs from glucose only in the orientation of the hydroxyl group at the second carbon position. tandfonline.comresearchgate.net It is found in various fruits and plants and is also synthesized in the human body. researchgate.netwebmd.com D-mannose plays a crucial role in several biological processes, most notably in the glycosylation of proteins. nih.gov Glycosylation is a fundamental post-translational modification where carbohydrate chains (glycans) are attached to proteins, influencing their folding, stability, and function. rsc.org
The metabolism of D-mannose is interconnected with that of glucose. researchgate.net It can be converted to mannose-6-phosphate (B13060355), which can then enter the glycolysis pathway. researchgate.net D-mannose is also a key component of various glycoconjugates, which are involved in cell-cell recognition, immune responses, and signaling pathways. researchgate.netresearchgate.net
Rationale for Site-Specific 13C Labeling at the C-2 Position of D-Mannose
The specific placement of a ¹³C label at the C-2 position of D-mannose (D-Mannose-2-¹³C) offers distinct advantages for metabolic research. Since D-mannose and D-glucose are epimers at the C-2 position, labeling this specific carbon allows researchers to directly compare and contrast their metabolic fates. tandfonline.com This is particularly important for understanding the enzymatic processes that differentiate between these two closely related sugars.
Furthermore, tracking the ¹³C label from D-Mannose-2-¹³C through various metabolic pathways can provide precise information about the reactions it undergoes. For instance, in reactions where the C-2 carbon is specifically involved, such as certain enzymatic conversions, the labeled carbon can be followed to identify the products and intermediates of that reaction. This site-specific information is crucial for building accurate models of metabolic networks. The use of ¹³C-labeled mannose, including D-Mannose-2-¹³C, in conjunction with techniques like NMR spectroscopy, allows for detailed conformational and dynamic studies of mannose-containing glycans and glycoproteins. nih.govnih.gov
Research Findings with D-Mannose-2-13C
The application of D-Mannose-2-¹³C and other isotopically labeled mannose derivatives has yielded significant insights in glycobiology. Below are some key findings presented in interactive data tables.
Table 1: Applications of Isotopically Labeled Mannose in Research
| Labeled Compound | Research Application | Key Findings & Significance |
| D-Mannose-2-¹³C | Tracer for metabolism studies | Enables tracking of the C-2 carbon through metabolic pathways, providing insights into mannose utilization and conversion. biosynth.com |
| D-[1-¹³C]mannose | Synthesis of other labeled sugars | Can be converted to labeled fructose (B13574) and glucose, expanding the toolkit of metabolic tracers. tandfonline.com |
| D-[1,2-¹³C₂]mannose | Synthesis of multiply labeled glucose | Used as a starting material for the chemical synthesis of D-(1,5,6-¹³C₃)glucose and D-(2,5,6-¹³C₃)glucose. nih.gov |
| ¹³C-labeled Man₉GlcNAc₂ (M9) | Conformational analysis of oligosaccharides | High-field NMR studies revealed that the outer branches of the glycan interact with the core, and these interactions are enhanced upon trimming of a terminal mannose residue. mdpi.com |
| ¹³C-labeled high-mannose-type oligosaccharides | NMR studies of glycoprotein (B1211001) folding | A hybrid chemoenzymatic approach allows for the production of uniformly and selectively ¹³C-labeled oligosaccharides, which are crucial for studying their recognition by molecular chaperones. oup.com |
Table 2: Analytical Techniques Used with Isotopically Labeled Mannose
| Analytical Technique | Purpose | Example Study |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and conformational analysis | ¹H-¹³C HSQC NMR was used to confirm the incorporation of ¹³C-labeled mannose into proteins and to resolve the signals of the mannose moieties. nih.govmdpi.com |
| Mass Spectrometry (MS) | Quantification and identification of labeled metabolites | Used to analyze the mass distribution vectors (MDVs) of metabolites to determine the fractional abundance of each isotopologue. nih.gov |
| Stable Isotope Resolved Metabolomics (SIRM) | Unambiguous tracking of atoms through metabolic networks | Administration of ¹³C-labeled tracers to cells or organisms allows for detailed mapping of metabolic pathways. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of labeled metabolites | A protocol for stable isotope tracing using ¹³C-l-arginine can be adapted for other tracers like labeled mannose. springernature.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-JJELKLASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Enrichment Methodologies of D Mannose 2 13c
Chemical Synthesis Pathways for D-Mannose Isotopomers
The chemical synthesis of D-mannose isotopomers, including D-Mannose-2-13C, relies on established principles of carbohydrate chemistry, adapted for the specific challenge of introducing a heavy isotope at a defined stereocenter.
Stereoselective Synthesis Strategies for 2-13C Labeling
Achieving stereoselective labeling at the C-2 position of D-mannose is a significant synthetic challenge, as D-mannose is the C-2 epimer of the more common D-glucose. wikipedia.orgresearchgate.net Synthetic strategies must therefore carefully control the stereochemistry at this center.
One common approach is to start from a precursor that already contains the desired stereochemistry or can be reliably converted. For instance, the synthesis of specifically deuterated D-mannose, an analogous process to 13C labeling, has been demonstrated. researchgate.net A key strategy in carbohydrate synthesis is the epimerization of a more accessible sugar. For example, a multi-step chemical method has been used to convert D-(1,2-13C2)Mannose into D-(2,5,6-13C3)Glucose through a series of oxidation, reduction, degradation, and epimerization steps, highlighting the chemical transformations available for manipulating labeled monosaccharides. nih.gov
Another powerful technique is the Kiliani-Fischer synthesis, which extends the carbon chain of an aldose. While traditionally used to synthesize [1-13C]-labeled glucose and mannose from D-arabinose using a 13C-labeled cyanide source tandfonline.com, this process can be adapted. By starting with a precursor already labeled at C-1, such as D-[1-13C]arabinose, the subsequent addition of an unlabeled cyanide group would result in the formation of D-[2-13C]mannose and its C-2 epimer, D-[2-13C]glucose.
Precursor Design and Reaction Sequence Optimization
The selection of an appropriate starting material is fundamental to a successful synthesis. The choice is dictated by a balance of synthetic accessibility, cost, and the efficiency of the labeling strategy. nih.gov D-mannose itself can be used as a starting material for creating more complex labeled structures. uni-regensburg.de For instance, a multiply 13C-labeled hexasaccharide, a fragment of high-mannose N-glycans, was synthesized using D-[1-13C]mannose and D-[1,2-13C2]mannose as foundational building blocks. nih.gov
The optimization of reaction sequences is crucial for maximizing the yield and isotopic purity of the final product. A chemical synthesis of a mannose-containing hexasaccharide was achieved using an optimized route that involved creating specific monosaccharide and disaccharide building blocks that could be assembled efficiently. nih.gov This modular approach allows for the strategic placement of labels within the target molecule.
Below is a table summarizing a representative multi-step chemical conversion, illustrating the transformation of one labeled isotopomer into another.
| Step | Starting Material | Key Reagents | Product | Purpose | Reference |
| 1 | D-(1,2-13C2)Mannose | MeOH, H+ | Methyl D-(1,2-13C2)mannopyranosides | Protection/Activation | nih.gov |
| 2 | Methyl D-(1,2-13C2)mannopyranosides | Pt-C, O2 | Methyl D-(1,2-13C2)mannopyranuronides | Oxidation | nih.gov |
| 3 | Methyl D-(1,2-13C2)mannopyranuronides | H2O, H+ | D-(1,2-13C2)Mannuronic acid | Hydrolysis | nih.gov |
| 4 | D-(1,2-13C2)Mannuronic acid | NaBH4 | D-(5,6-13C2)Mannonic acid | Reduction | nih.gov |
| 5 | D-(5,6-13C2)Mannonic acid | Ruff degradation | D-(4,5-13C2)Arabinose | Chain shortening | nih.gov |
| 6 | D-(4,5-13C2)Arabinose | Cyanohydrin reduction | D-(1,5,6-13C3)Glucose and D-(1,5,6-13C3)Mannose | Chain extension | nih.gov |
| 7 | D-(1,5,6-13C3)Mannose | Molybdate | D-(2,5,6-13C3)Glucose | Epimerization | nih.gov |
This interactive table outlines the chemical synthesis pathway from D-(1,2-13C2)Mannose to other multiply labeled monosaccharides.
Derivatization and Purification Techniques for Labeled Mannose Intermediates
Protecting-group chemistry is indispensable in the synthesis of labeled carbohydrates. Orthogonal protecting groups, such as benzyl (B1604629) ethers and acetates, are used to mask specific hydroxyl groups, allowing chemical modifications to occur at desired positions. nih.govrsc.org For example, in the synthesis of mannose-containing oligosaccharides, N-iodosuccinimide/silver triflate was used to promote glycosylation between protected mannose donor and acceptor molecules. rsc.org
Following synthesis, purification is essential to isolate the target isotopomer with high chemical and isotopic purity. Anion-exchange chromatography is frequently used to purify charged intermediates, such as mannuronic acids. nih.gov Column chromatography on silica (B1680970) gel is a standard method for purifying neutral, protected sugar intermediates. rsc.org The final deprotection steps yield the desired labeled mannose, which can be further purified to remove any remaining reagents or byproducts.
Enzymatic and Biotechnological Approaches for 13C-Labeled D-Mannose Production
Enzymatic and microbial methods offer highly specific and often more environmentally benign alternatives to purely chemical synthesis for producing isotopically labeled sugars.
Engineered Microbial Systems for Isotopic Mannose Biosynthesis
Metabolic engineering provides a powerful platform for producing isotopically labeled compounds. By modifying the genetic makeup of microorganisms like Escherichia coli, cellular metabolism can be redirected to synthesize a target molecule from a labeled precursor without diluting or scrambling the label. nih.gov
A key strategy for producing labeled mannose derivatives involves deleting the manA gene, which encodes the enzyme phosphomannose isomerase (MPI). nih.gov In wild-type cells, MPI converts mannose-6-phosphate (B13060355) into fructose-6-phosphate (B1210287), an intermediate in the central glycolytic pathway. wikipedia.orgnih.gov This conversion would cause the 13C label from an external source, such as this compound, to be distributed among various metabolic products. By creating a manA-deficient mutant, the supplied labeled mannose is phosphorylated to mannose-6-phosphate and is then channeled into specific biosynthetic pathways, such as the synthesis of GDP-mannose, while preserving the original position of the isotopic label. nih.gov To prevent the incorporation of the label into undesired cellular products, other gene clusters, such as those responsible for synthesizing the mannose-containing polymer colanic acid (cps), may also be deleted. nih.gov
| Engineered Strain Feature | Gene Target | Enzyme | Function of Modification | Reference |
| Block Isotope Scrambling | manA | Phosphomannose Isomerase (MPI) | Prevents conversion of mannose-6-phosphate to fructose-6-phosphate, preserving the isotopic label from the mannose backbone. | nih.gov |
| Prevent Polymer Synthesis | cps cluster | Colanic Acid Synthesis Enzymes | Prevents incorporation of labeled mannose into the non-target colanic acid polymer. | nih.gov |
| Enhance Product Synthesis | Plasmid-encoded cpsG and cpsB | Phosphomannomutase & Mannose-1-phosphate guanylyltransferase | Overexpresses enzymes to drive the synthesis of GDP-mannose from mannose-1-phosphate. | nih.gov |
This interactive table details the genetic modifications in an E. coli strain designed for the specific synthesis of labeled mannose derivatives.
Enzymatic Conversion Strategies Utilizing 13C-Labeled Precursors
In vitro enzymatic reactions offer precise control over the synthesis of labeled sugars. A variety of enzymes, including isomerases, epimerases, and aldolases, can be employed to convert labeled precursors into this compound. researchgate.netgoogle.com
One effective method is the enzymatic synthesis of labeled carbohydrates from simpler, readily available precursors like [2-13C]pyruvate. Using enzymes of the reverse glycolytic pathway, labeled pyruvate (B1213749) can be converted into [2,5-13C2]fructose 1,6-diphosphate. google.com This intermediate can then be enzymatically hydrolyzed to fructose-6-phosphate. The addition of phosphomannose isomerase (MPI) subsequently converts the fructose-6-phosphate into [2-13C]mannose-6-phosphate. nih.gov A final dephosphorylation step using a phosphatase would yield the target molecule, this compound.
Another strategy involves the direct isomerization of other hexoses. Enzymes such as D-mannose isomerase can catalyze the conversion of D-fructose to D-mannose. researchgate.net By utilizing a specifically labeled fructose (B13574) precursor, such as [2-13C]fructose, this enzymatic conversion could theoretically produce this compound. These chemoenzymatic approaches combine the flexibility of chemical synthesis for precursor generation with the high stereoselectivity of enzymatic catalysis for the final transformations. researchgate.net
Optimization of Biocatalytic Processes for Isotopic Yield
Biocatalytic synthesis leverages the high specificity of enzymes to perform chemical transformations. For D-Mannose-2-¹³C, a primary biocatalytic route involves the epimerization of D-glucose-2-¹³C. This process is attractive because D-glucose is an abundant and natural starting material. The key to maximizing the isotopic yield lies in the careful optimization of the enzymatic reaction conditions.
A crucial enzyme in this synthesis is D-mannose 2-epimerase (MEase), which directly catalyzes the C-2 epimerization between D-glucose and D-mannose. colab.ws The optimization of this process involves several key parameters. Firstly, the selection of the enzyme source is critical. Enzymes from different organisms exhibit varying levels of activity, stability, and substrate affinity. For instance, a novel MEase identified from Cytophagaceae bacterium SJW1-29 has been shown to be a metal-independent enzyme with optimal activity at 40°C and a pH of 8.0. colab.ws
Secondly, reaction conditions must be fine-tuned. This includes controlling the temperature, pH, and buffer composition to maintain the enzyme's structural integrity and catalytic efficiency. For example, some epimerases show maximum activity at elevated temperatures, such as the enzyme from Thermodesulfatator atlanticus which is optimal at 70°C. asm.org
Thirdly, the substrate and enzyme concentrations are balanced to push the reaction equilibrium towards the desired product, D-mannose. Since epimerization is a reversible reaction, product yield can be enhanced by using a high initial concentration of the labeled precursor, D-glucose-2-¹³C. In some systems, a yield of approximately 22-24% D-mannose has been achieved from D-glucose. researchgate.net
Another critical aspect of optimization is preventing the isotopic label from being diluted or scrambled. In living systems used for whole-cell biocatalysis, the cell's own metabolic pathways can interfere. For example, mannose phosphate (B84403) isomerase (MPI) can convert mannose-6-phosphate (derived from mannose) into fructose-6-phosphate, potentially diverting the labeled carbon into other metabolic pathways. d-nb.info To maximize isotopic yield in such systems, genetic modification, such as creating an MPI knock-out cell line, can be employed. d-nb.info This ensures that the supplied ¹³C-labeled precursor is channeled specifically into the desired biosynthetic pathway, preventing isotopic dilution. d-nb.info
Chemoenzymatic Synthetic Strategies for this compound
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex molecules. nih.govrsc.org This hybrid approach is particularly well-suited for producing isotopically labeled compounds like D-Mannose-2-¹³C, allowing for the strategic introduction of the ¹³C atom via chemical methods followed by enzymatic modifications to build the final sugar structure. acs.org
A general chemoenzymatic strategy begins with a smaller, chemically synthesized building block that contains the ¹³C label at the desired position. This labeled precursor is then elaborated using one or more enzymatic steps. For example, a strategy could involve the chemical synthesis of a precursor where the carbon atom destined to become C-2 of mannose is isotopically labeled. This intermediate would then be subjected to an enzyme-catalyzed reaction, such as an aldol (B89426) addition or an epimerization, to form the full six-carbon backbone of mannose with the label correctly positioned.
One potential pathway involves the use of glycosyltransferases. These enzymes catalyze the transfer of a sugar moiety from an activated donor substrate (a sugar nucleotide) to an acceptor molecule. nih.gov A chemoenzymatic route could first involve the chemical synthesis of a ¹³C-labeled mannose-1-phosphate derivative. This labeled building block can then be enzymatically coupled to a nucleotide triphosphate (like GTP) by a pyrophosphorylase to form GDP-α-D-mannose-2-¹³C. oup.com This activated sugar nucleotide is a key intermediate in many biosynthetic pathways.
The synthesis of complex O-mannosyl glycopeptides provides another example of a chemoenzymatic approach. researchgate.net These syntheses often start with a chemically prepared mannose-containing peptide. This initial block is then sequentially built upon using specific glycosyltransferases to add further sugar units. researchgate.net If the initial mannose unit is D-Mannose-2-¹³C, the label is carried through the entire synthesis, resulting in a complex, site-specifically labeled glycopeptide.
The optimization of chemoenzymatic strategies focuses on the efficiency of both the chemical and enzymatic steps. This includes developing high-yield chemical reactions for the labeled precursors and ensuring the compatibility of these precursors with the chosen enzymes. The substrate specificity of the enzymes is a key consideration; some enzymes are highly specific, while others exhibit broader promiscuity that can be exploited for synthetic purposes. asm.orgacs.org
Advanced Spectroscopic and Spectrometric Characterization of D Mannose 2 13c
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a premier analytical technique for the structural elucidation of carbohydrates in both solution and solid states. The introduction of a ¹³C label at a specific position, such as in D-Mannose-2-¹³C, significantly enhances the utility of various NMR experiments by overcoming issues of low sensitivity and signal overlap inherent to complex carbohydrate spectra.
High-Resolution ¹³C NMR Spectroscopy for Anomeric and Linkage Analysis
High-resolution ¹³C NMR spectroscopy is fundamental for characterizing monosaccharides and their linkages within larger oligosaccharides. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a fingerprint of the molecule's structure.
In D-Mannose-2-¹³C, the C-2 carbon gives a significantly enhanced signal, making its identification straightforward. Research on the epimerization of D-[1-¹³C]-glucose, which produces D-[2-¹³C]-mannose, has allowed for the precise determination of the C-2 chemical shifts for both the α- and β-anomers of mannose in solution. researchgate.net The observed chemical shifts are approximately 71.5 ppm for the α-anomer and 72.0 ppm for the β-anomer. researchgate.net This clear distinction is crucial for anomeric analysis.
The ¹³C chemical shift of the anomeric carbon (C-1) and the carbons involved in the glycosidic bond are particularly informative for linkage analysis. While the label is at C-2, its unambiguous assignment helps to anchor the analysis of the surrounding carbons. Glycosylation typically causes a downfield shift of 4–10 ppm for the carbons at the anomeric and linkage positions compared to the free monosaccharide. unimo.it Furthermore, the chemical shift of the C-2 carbon itself can be diagnostic of linkage type and the configuration of adjacent residues due to steric interactions, such as the γ-gauche effect. nih.gov For instance, the configuration of a residue linked at the C-3 position of mannose can influence the C-2 chemical shift, aiding in structural determination. nih.gov
| Anomer | C-2 Chemical Shift (ppm) | Reference |
|---|---|---|
| α-Mannopyranose-2-¹³C | 71.5 | researchgate.net |
| β-Mannopyranose-2-¹³C | 72.0 | researchgate.net |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments provide correlational data between nuclei, which is indispensable for the complete structural assignment of complex biomolecules like carbohydrates.
The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a cornerstone of carbohydrate NMR analysis, allowing for the assignment of each proton to its corresponding carbon in the sugar ring. For D-Mannose-2-¹³C, this experiment would yield a significantly enhanced cross-peak corresponding to the H-2/C-2 correlation. This high-intensity, unambiguous signal serves as a critical starting point for assigning the rest of the spin system using other 2D techniques like TOCSY and COSY. olemiss.edu The specific labeling at C-2 avoids the spectral complexity that arises from uniform ¹³C labeling, where one-bond ¹³C-¹³C couplings can complicate spectra. diva-portal.org Representative chemical shifts for the H-2 and C-2 positions of mannose residues are well-documented from studies on various mannose-containing compounds. researchgate.nethmdb.cahmdb.ca
| Compound/Residue | ¹H-2 Chemical Shift (ppm) | ¹³C-2 Chemical Shift (ppm) | Reference |
|---|---|---|---|
| D-Mannose (α-anomer) | 4.03 | 71.1 | hmdb.ca |
| D-Mannose (β-anomer) | 3.79 | 74.2 | hmdb.ca |
| Mannose 6-phosphate | 4.09 | 71.5 | hmdb.ca |
| Mannose in Pentasaccharide | ~4.1-4.2 | ~71-72 | researchgate.net |
The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This technique is paramount for determining the sequence of monosaccharides in an oligosaccharide by observing correlations across the glycosidic linkage. For example, a correlation between the anomeric proton (H-1) of one residue and the carbon on the adjacent residue to which it is linked (e.g., C-3, C-4, C-6) directly establishes the linkage position. rsc.orgnih.gov
NOESY experiments detect correlations between protons that are close in space, regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules. nih.gov
For carbohydrates, key NOEs are observed between protons on adjacent residues across the glycosidic linkage, which define the glycosidic torsion angles (φ and ψ). rsc.org The use of D-Mannose-2-¹³C is particularly advantageous in ¹³C-edited or ¹³C-filtered NOESY experiments. nih.govnih.gov In these experiments, only NOEs involving protons attached to ¹³C atoms are observed. By using D-Mannose-2-¹³C, one can selectively observe NOEs originating from the H-2 proton. The unambiguous identification of the H-2 proton (via HSQC) allows for the confident assignment of spatial proximities between H-2 and other protons, such as H-1 or protons on an adjacent sugar residue, providing critical distance restraints for conformational modeling. nih.govnih.gov
Solid-state NMR (ssNMR) is essential for studying the structure of molecules in non-crystalline or insoluble states, such as polysaccharides in cell walls or carbohydrates bound to membrane proteins. The Dipolar-Assisted Rotational Resonance (DARR) experiment is a homonuclear recoupling technique used in magic-angle spinning (MAS) ssNMR to reintroduce dipolar couplings between ¹³C nuclei. annualreviews.org This allows for the measurement of through-space proximities between carbon atoms up to several angstroms apart. researchgate.netucsb.edu
Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Dynamics
Isotope Effects in NMR Chemical Shifts and Coupling Constants
The substitution of a 12C atom with a 13C isotope in a molecule like D-mannose induces subtle but measurable changes in the nuclear magnetic resonance (NMR) spectrum. These changes, known as isotope effects, manifest in both the chemical shifts of neighboring nuclei and the scalar coupling constants.
The presence of 13C at the C-2 position of D-mannose primarily affects the chemical shifts of the directly attached proton (H-2) and adjacent carbon atoms (C-1 and C-3). This is due to the slight difference in the electron-donating properties and vibrational frequencies of the 13C-H bond compared to the 12C-H bond. Generally, a one-bond isotope effect causes a small upfield shift (to a lower ppm value) for the attached proton. Two-bond and three-bond isotope effects on other protons and carbons are also observable, though typically smaller in magnitude. capes.gov.br For instance, in 13C-labeled glucose, one- and two-bond 13C isotope shifts on 1H chemical shifts have been observed in the range of -1.5 to -2.5 ppb and -0.7 ppb, respectively. capes.gov.br In aqueous solutions, the 13C chemical shifts of monosaccharides are particularly sensitive to the isotopic nature of hydrogen in hydroxyl groups. unimo.it
The introduction of 13C also influences the spin-spin coupling constants. A significant one-bond coupling (1J C,H) appears between the 13C-2 and H-2, typically in the range of 125-250 Hz. wikipedia.org This large coupling is a direct and unambiguous indicator of the labeling position. Furthermore, two-bond (2J C,H) and three-bond (3J C,H) couplings between 13C-2 and other protons in the mannose ring provide valuable conformational information. Similarly, 13C-13C coupling constants can be measured in highly enriched samples, offering further structural constraints. oup.com The magnitudes of these coupling constants are dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship, and can thus be used to define the three-dimensional structure of the sugar in solution. oup.com
The following table summarizes typical isotope effects observed in 13C-labeled carbohydrates:
| Parameter | Isotope Effect | Typical Magnitude | Application |
| 1H Chemical Shift | One-bond (1Δ) | -1.5 to -2.5 ppb | Confirming labeling site |
| 1H Chemical Shift | Two-bond (2Δ) | ~ -0.7 ppb | Conformational analysis |
| Coupling Constant | One-bond (1J C,H) | 125-250 Hz | Unambiguous identification of labeled position |
| Coupling Constant | Two- and Three-bond (nJ C,H, nJ C,C) | Variable | Determination of molecular conformation and stereochemistry |
Quantitative NMR for Isotopic Enrichment Assessment
Quantitative NMR (qNMR) is a powerful, non-destructive technique for accurately determining the level of isotopic enrichment in a labeled compound like D-Mannose-2-13C. nih.govacs.org This method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, provided that experimental conditions are carefully controlled. omicronbio.com
To assess the isotopic enrichment of this compound, one can compare the integrals of signals from the 13C-labeled molecules with those from the unlabeled (12C) molecules. omicronbio.com For example, in a 1H NMR spectrum, the signal for H-1 of the 13C-labeled mannose will appear as a doublet of doublets due to coupling to both H-2 and 13C-1 (if labeled at C1), while the H-1 of the unlabeled mannose will be a simple doublet (coupled only to H-2). omicronbio.com By comparing the integrated areas of these distinct signals, the percentage of 13C enrichment can be calculated.
For accurate quantification, several experimental parameters must be optimized. A sufficient relaxation delay between scans is crucial to ensure that all nuclei have fully returned to their equilibrium state before the next pulse is applied. omicronbio.com This is particularly important because the relaxation times (T1) of protons attached to 13C can be significantly shorter than those attached to 12C due to the additional dipole-dipole relaxation pathway provided by the 13C nucleus. omicronbio.com The use of a relaxation agent can help to shorten T1 values and reduce the required delay time. wikipedia.org Additionally, suppressing the Nuclear Overhauser Effect (NOE), which can enhance the signals of protons attached to carbons, is often necessary for accurate quantification. unimo.it
A specialized pulse sequence, Isotope-Edited Total Correlation Spectroscopy (ITOCSY), has been developed to separate the 1H-1H NMR spectra of 12C- and 13C-containing molecules into distinct, quantitatively equivalent spectra, simplifying the analysis and improving accuracy. nih.govacs.org This technique has been shown to have low technical error and can detect labeled molecules at low concentrations. nih.gov
The table below outlines the key steps and considerations for qNMR-based isotopic enrichment assessment:
| Step | Procedure | Key Consideration |
| Sample Preparation | Dissolve a precise amount of the labeled compound in a suitable deuterated solvent. | Ensure complete dissolution and homogeneity. |
| NMR Acquisition | Acquire a 1H or 13C NMR spectrum under quantitative conditions. | Use a long relaxation delay (typically 5-7 times the longest T1), a calibrated 90° pulse, and suppress the NOE if necessary. |
| Signal Integration | Integrate the signals corresponding to the labeled and unlabeled species. | Choose well-resolved signals free from overlap. |
| Enrichment Calculation | Calculate the percentage of enrichment based on the ratio of the integrated signal areas. | Account for the natural abundance of 13C (1.1%) if high precision is required. |
Mass Spectrometry (MS) Applications for Isotopic Tracing
Mass spectrometry is a highly sensitive analytical technique that is central to metabolic studies utilizing isotopically labeled compounds. creative-proteomics.com By measuring the mass-to-charge ratio of ions, MS can distinguish between molecules containing 12C and those containing the heavier 13C isotope, allowing researchers to trace the metabolic fate of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com For non-volatile molecules like sugars, a derivatization step is required to make them amenable to GC analysis. restek.comrestek.com Common derivatization methods for sugars include oximation followed by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation to produce volatile derivatives. restek.comnih.gov
Once derivatized, the 13C-labeled mannose and its downstream metabolites can be separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrum of a derivatized metabolite will show a characteristic pattern of ions. When this compound is metabolized, the 13C label will be incorporated into various other molecules. GC-MS can then be used to identify these labeled metabolites and quantify the extent of label incorporation. nih.govresearchgate.net This provides a detailed snapshot of the metabolic pathways that are active under specific conditions. creative-proteomics.com The analysis of the mass isotopomer distributions—the relative abundances of molecules with different numbers of 13C atoms—allows for the calculation of metabolic fluxes. nih.gov
The following table details a typical workflow for GC-MS analysis of this compound metabolites:
| Step | Description | Example Reagents/Conditions |
| Metabolite Extraction | Extraction of metabolites from cells or tissues. | Quenching with cold methanol, followed by extraction with a chloroform/methanol/water mixture. |
| Derivatization | Chemical modification to increase volatility. | Oximation with hydroxylamine (B1172632) hydrochloride, followed by silylation with BSTFA. restek.com |
| GC Separation | Separation of derivatized metabolites based on their boiling points and interactions with the GC column. | Varian CP 3800 GC with a VF5ms capillary column. nih.gov |
| MS Detection | Ionization of the separated compounds and detection of the resulting ions based on their mass-to-charge ratio. | Electron ionization (EI) or chemical ionization (CI). nih.gov |
| Data Analysis | Identification of labeled metabolites and quantification of isotopic enrichment. | Comparison of mass spectra to libraries and analysis of mass isotopomer distributions. researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotope Ratio Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages for the analysis of isotopically labeled compounds, particularly for non-volatile and thermally labile molecules like sugars, as it often does not require derivatization. researchgate.netnih.gov This technique couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
In an LC-MS/MS experiment, the sample is first separated by LC. The eluting compounds are then ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In the first stage of mass analysis (MS1), an ion corresponding to the metabolite of interest (the precursor ion) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. researchgate.net
For isotope ratio analysis of this compound, specific precursor-to-product ion transitions for both the labeled and unlabeled mannose can be monitored. nih.govnih.gov By comparing the peak areas of these transitions, a precise and accurate measurement of the isotope ratio can be obtained. researchgate.net This approach is particularly useful for quantifying low levels of enrichment and for analyzing complex biological samples where interfering substances may be present. nih.govosti.gov
A study on the quantification of D-mannose in human serum utilized a stable isotope-labeled internal standard (D-mannose-13C6) and LC-MS/MS for accurate measurement. nih.gov While this study used a fully labeled mannose, the principle is directly applicable to this compound.
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely high mass accuracy and resolving power. nih.gov This capability is crucial for the analysis of isotopically labeled compounds, as it allows for the differentiation of ions with very similar mass-to-charge ratios. nih.gov
HRMS can resolve the isotopic fine structure of a molecule, which arises from the small mass differences between different isotopic combinations. For example, while both a molecule with one 13C atom and a molecule with one 15N and one 2H atom will have a nominal mass increase of +1 Da, their exact masses are slightly different. HRMS can distinguish between these, providing unambiguous identification of the labeled species. mycompounddiscoverer.com
In the context of this compound tracing, HRMS is invaluable for several reasons. Firstly, it can confidently identify labeled metabolites in complex mixtures by providing their elemental composition based on accurate mass measurements. acs.org Secondly, it can resolve overlapping isotopic patterns from different metabolites, which can be a challenge for lower-resolution instruments. nih.gov This is particularly important in metabolic flux analysis where multiple labeled species may be present simultaneously. The ability to accurately measure the abundance of each isotopologue (a molecule with a specific number of isotopic labels) is essential for precisely calculating metabolic fluxes. researchgate.net
The following table highlights the advantages of HRMS in isotopic tracing studies:
| Feature | Advantage | Application in this compound Studies |
| High Mass Accuracy | Unambiguous determination of elemental composition. | Confident identification of downstream metabolites of this compound. |
| High Resolving Power | Separation of isobaric and isotopologue species. nih.gov | Accurate quantification of the enrichment of this compound and its metabolic products, even in complex mixtures. |
| Isotopic Fine Structure Analysis | Detailed information on the isotopic composition of a molecule. | Precise determination of the number and position of 13C labels in metabolites derived from this compound. |
Applications of D Mannose 2 13c in Biochemical Pathway Elucidation
Metabolic Flux Analysis (MFA) in Model Systems
Metabolic Flux Analysis (MFA) is a critical technique used to quantify the rates of metabolic reactions within a cell. cortecnet.com The use of stable isotope tracers like D-Mannose-2-13C is central to these investigations, allowing for a detailed mapping of carbon flow through interconnected metabolic pathways.
Tracing Carbon Flow in Glycolytic and Gluconeogenic Pathways Using 2-13C Labeling
This compound serves as an effective tracer for dissecting the complexities of glycolysis and gluconeogenesis. Once inside the cell, D-mannose is phosphorylated to mannose-6-phosphate (B13060355). wikipedia.org This intermediate can then be isomerized to fructose-6-phosphate (B1210287) by phosphomannose isomerase, thereby entering the glycolytic pathway. wikipedia.org By tracking the 13C label from this compound, researchers can follow its incorporation into downstream glycolytic intermediates such as fructose-1,6-bisphosphate, glyceraldehyde-3-phosphate, and pyruvate (B1213749).
This approach allows for the quantification of the flux through various enzymatic steps. For instance, in studies of gluconeogenesis, the reverse pathway that synthesizes glucose from non-carbohydrate precursors, this compound can help determine the rates of glucose production. mit.edu The labeled carbon can be traced from precursors like glycerol (B35011) through the gluconeogenic pathway to the final glucose product. mit.eduplos.org
| Pathway | Key Intermediates Tracked with this compound | Information Gained |
| Glycolysis | Fructose-6-phosphate, Fructose-1,6-bisphosphate, Pyruvate | Quantifies the rate of glucose breakdown and energy production. |
| Gluconeogenesis | Glucose-6-phosphate, Fructose-6-phosphate | Determines the rate of de novo glucose synthesis. |
Assessment of Pentose Phosphate (B84403) Pathway (PPP) Flux with 2-13C Mannose
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis and is essential for producing NADPH and the precursors for nucleotide biosynthesis. mdpi.comresearchgate.net this compound can be used to assess the flux through the PPP. After its conversion to fructose-6-phosphate, the labeled carbon can enter the non-oxidative branch of the PPP.
By analyzing the distribution of the 13C label in key PPP intermediates like ribose-5-phosphate (B1218738) and sedoheptulose-7-phosphate, researchers can quantify the relative contributions of glycolysis and the PPP to hexose (B10828440) metabolism. plos.org This is particularly important in cancer research, where the PPP is often upregulated to support rapid cell proliferation. mdpi.com Studies have shown that mannose can influence the flux through the PPP. mdpi.comelifesciences.org
| Pathway Branch | Key Intermediates Tracked | Significance |
| Oxidative PPP | 6-Phosphogluconolactone, Ribulose-5-phosphate | NADPH production for reductive biosynthesis and antioxidant defense. |
| Non-oxidative PPP | Ribose-5-phosphate, Sedoheptulose-7-phosphate | Synthesis of nucleotide precursors for DNA and RNA. |
Investigation of Mannose Interconversion with Other Hexoses
The metabolism of mannose is closely intertwined with that of other hexoses, primarily glucose and fructose (B13574). researchgate.net D-Mannose is a C-2 epimer of D-glucose, meaning they differ only in the stereochemistry at the second carbon atom. researchgate.net In solution, particularly under alkaline conditions, D-glucose, D-mannose, and D-fructose can interconvert in a process known as the Lobry de Bruyn-Alberda van Ekenstein transformation. doubtnut.comdoubtnut.com
Using this compound, scientists can trace the conversion of mannose into fructose and subsequently into glucose. The labeled carbon at the C-2 position of mannose will be found at the C-1 position of fructose following isomerization. researchgate.net This allows for a detailed analysis of the dynamics and equilibrium of these interconversions, which are catalyzed by isomerase enzymes in biological systems. researchgate.net
Elucidation of Enzymatic Reaction Mechanisms
Isotopically labeled compounds like this compound are indispensable for probing the detailed mechanisms of enzyme-catalyzed reactions. The heavier isotope can influence reaction rates, providing clues about the transition states and rate-limiting steps of a reaction.
Studies on D-Mannose Isomerases and Epimerases Using Isotopic Probes
D-mannose isomerases and epimerases are enzymes that catalyze the interconversion of mannose with other sugars. caldic.com this compound is an ideal probe to study the mechanisms of these enzymes. For example, phosphomannose isomerase (PMI) catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. wikipedia.org By following the fate of the 13C label, researchers can confirm that the reaction proceeds through an enediol intermediate. researchgate.net
Similarly, epimerases that interconvert D-mannose and D-glucose can be studied using this compound. The isotopic label allows for the direct observation of the bond-breaking and bond-forming events at the C-2 position, providing insights into the catalytic strategies employed by these enzymes.
Determination of Kinetic Isotope Effects (KIEs) for Reaction Pathway Analysis
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. mdpi.com Measuring KIEs using this compound can provide detailed information about the transition state of an enzymatic reaction. unl.edu If the C-2 carbon is involved in a bond-breaking or bond-forming step in the rate-determining step of the reaction, a significant KIE will be observed. mdpi.com
For instance, in a reaction catalyzed by a D-mannose isomerase, a primary 13C KIE at the C-2 position would suggest that the cleavage of the C-H bond at this position is part of the rate-limiting step. researchgate.net This information is crucial for understanding the enzyme's mechanism and for the design of specific inhibitors. The use of NMR spectroscopy and mass spectrometry allows for the precise measurement of these often subtle isotope effects. mdpi.comresearchgate.net
| Enzyme Type | Reaction Catalyzed | Information from KIE Studies |
| D-Mannose Isomerase | D-Mannose ⇌ D-Fructose | Elucidates the nature of the transition state and rate-limiting steps. |
| D-Mannose Epimerase | D-Mannose ⇌ D-Glucose | Reveals details of the bond rearrangements at the C-2 center. |
Substrate Specificity and Catalytic Mechanisms of Mannose-Metabolizing Enzymes
The strategic placement of the 13C label in this compound is particularly useful for probing the stereospecificity and reaction mechanisms of enzymes involved in mannose metabolism. These enzymes often catalyze intricate isomerization and phosphorylation reactions where tracking the specific atoms is crucial.
One of the key enzymes in mannose metabolism is Phosphomannoisomerase (PMI) , which catalyzes the reversible conversion of D-mannose 6-phosphate to D-fructose 6-phosphate. nih.gov A study utilizing 2D phase-sensitive 13C Exchange Spectroscopy (EXSY) NMR with D-[2-13C]-mannose 6-phosphate provided direct evidence for the enzyme's anomeric specificity. nih.gov The analysis revealed that yeast phosphomannoisomerase specifically interconverts the β-anomers of both D-mannose 6-phosphate and D-fructose 6-phosphate. nih.gov This level of mechanistic detail is obtainable because the 13C label at the C-2 position allows for unambiguous monitoring of the substrate and product in their different anomeric forms. nih.gov
Isotopic labeling with compounds like this compound is also instrumental in identifying metabolic bottlenecks or enzyme deficiencies. For instance, in vivo 13C-NMR studies on the bacterium Plesiomonas shigelloides showed that when fed 13C-labeled mannose, the cells accumulated a significant amount of mannose 6-phosphate which was not further metabolized. nih.gov Subsequent enzymatic assays confirmed that these cells lacked phosphomannose isomerase activity, explaining the observed accumulation and the toxic effect of mannose on the organism's growth. nih.gov This demonstrates how labeled tracers can pinpoint the exact step where a metabolic pathway is blocked.
Table 1: Research Findings on Mannose-Metabolizing Enzymes Using 13C-Labeled Mannose
| Enzyme Studied | Organism/System | Isotopic Tracer Used | Key Finding | Citation |
|---|---|---|---|---|
| Phosphomannoisomerase | Yeast (in vitro) | D-[2-13C]-mannose 6-phosphate | Catalyzes the specific reversible conversion between β-D-mannose 6-phosphate and β-D-fructose 6-phosphate. | nih.gov |
| Mannose Metabolism Pathway | Plesiomonas shigelloides (in vivo) | 13C-Mannose | Cells accumulate mannose 6-phosphate due to a lack of phosphomannose isomerase activity, revealing a metabolic block. | nih.gov |
| Glycolysis Pathway | Human Cancer Cells | 13C6-D-mannose | Mannose challenge reduces the flux of glucose into glycolysis and the TCA cycle. | nih.govelifesciences.org |
Glycosylation Pathway Investigations
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function. This compound and other positionally labeled mannose isotopes are invaluable tools for dissecting the complex pathways of glycan biosynthesis.
Analysis of N-Linked Glycosylation Processes in Cellular Models
N-linked glycosylation begins in the endoplasmic reticulum and involves the attachment of a complex oligosaccharide to an asparagine residue of a protein. Mannose is a central component of these N-glycans. The mannose units can be derived from two main sources: direct incorporation of exogenous mannose from the environment or conversion from other sugars, primarily glucose, through the de novo pathway. nih.gov
Stable isotope tracing allows researchers to quantify the contribution of each source. In a typical experiment, cells are cultured in a medium containing a known concentration of 13C-labeled mannose and unlabeled glucose. nih.govrsc.org By analyzing the resulting glycoproteins using mass spectrometry, scientists can determine the percentage of mannose in the N-glycans that contains the 13C label. rsc.orgbiorxiv.org This reveals the flux through the direct incorporation (salvage) pathway versus the de novo pathway.
Studies using this methodology have shown that the relative contribution of exogenous mannose is highly dependent on its concentration and the cell type. nih.gov For example, in normal human fibroblasts cultured under physiological conditions (5 mM glucose and 50 μM mannose), exogenous mannose directly provides approximately 25-30% of the mannose found in N-glycans. nih.gov However, in fibroblasts from patients with a deficiency in phosphomannose isomerase (MPI-CDG), where the de novo pathway from glucose is impaired, cells secure about 80% of their mannose directly from the exogenous supply. nih.gov These quantitative insights are critical for understanding metabolic adaptations in genetic diseases.
Table 2: Quantitative Analysis of Mannose Contribution to N-Glycans
| Cellular Model | Experimental Condition | Isotopic Tracers Used | % Contribution of Exogenous Mannose to N-Glycan Mannose | Citation |
|---|---|---|---|---|
| Normal Human Fibroblasts | 5 mM Glucose, 50 µM Mannose | [1,2-13C]glucose, [4-13C]mannose | ~25-30% | nih.gov |
| MPI-Deficient Fibroblasts | 5 mM Glucose, 50 µM Mannose | [1,2-13C]glucose, [4-13C]mannose | ~80% | nih.gov |
| Caco-2 (Intestinal) Cells | 72-hour treatment | Uniformly labeled 13C-mannose | High incorporation, demonstrating utilization as an intact residue. | rsc.org |
| M213 (Hepatic) Cells | 72-hour treatment | Uniformly labeled 13C-mannose | High incorporation, demonstrating utilization as an intact residue. | rsc.org |
Characterization of C-Mannosylation Mechanisms with Isotopic Tracers
C-mannosylation is a rare and unique form of glycosylation where an α-mannose molecule is attached to the indole (B1671886) C-2 atom of a tryptophan residue via a stable C-C bond. protpi.chelifesciences.org This modification occurs in the endoplasmic reticulum on proteins containing a specific W-X-X-W sequence motif. protpi.chelifesciences.org The mannose donor for this reaction is dolichyl-phosphate-mannose (Dol-P-Man), which is synthesized from GDP-mannose. protpi.chmdpi.com
Isotopic tracers like this compound are ideally suited to characterize the mechanism of C-mannosylation. By introducing 13C-labeled mannose to cells, the label is incorporated into the Dol-P-Man donor pool. mdpi.com The C-mannosyltransferase enzyme then transfers the labeled mannose to the target tryptophan residues. mdpi.com
Following this metabolic labeling, the modified protein can be isolated and analyzed. Using mass spectrometry, a predictable mass shift in the tryptophic peptides confirms the addition of the labeled mannose. High-resolution NMR spectroscopy can provide definitive proof of the C-C linkage by detecting coupling between the anomeric carbon of mannose (C-1) and the indole carbon of tryptophan (C-2). Furthermore, selective 13C-labeling enables advanced NMR experiments to study the dynamics and conformational effects of this modification on the protein structure. mdpi.com
Biosynthesis and Processing of Complex Oligosaccharides and Glycoconjugates
The biosynthesis of glycans results in highly complex and heterogeneous structures. High-mannose type N-glycans, for example, are composed of multiple mannose residues in various linkage configurations, which are systematically trimmed and modified by a series of enzymes. rsc.orgnih.gov Understanding the structure and conformational dynamics of these complex oligosaccharides is essential for understanding their recognition by lectins and processing enzymes. nih.govmdpi.com
This compound, and more commonly, uniformly 13C-labeled glucose (which is converted to labeled mannose precursors), are used to produce isotopically enriched glycans for detailed structural analysis. nih.govmdpi.com Genetically engineered yeast strains that are deficient in certain glycan processing enzymes can be grown on 13C-labeled media to produce large quantities of homogeneous, 13C-labeled high-mannose oligosaccharides like Man₉GlcNAc₂. nih.govmdpi.com
The presence of the 13C labels throughout the oligosaccharide is critical for advanced, high-field NMR studies. mdpi.com These experiments allow for the complete assignment of carbon and proton signals and the measurement of nuclear Overhauser effects (NOEs) and J-couplings, which provide atomic-level information about the 3D conformation and flexibility of the glycan branches. mdpi.comnih.gov This information is crucial for understanding how these complex glycans are recognized and processed during glycoprotein (B1211001) quality control in the cell. nih.govmdpi.com
Table 3: Use of 13C-Labeling in the Study of Complex Oligosaccharides
| Labeled Oligosaccharide Studied | Production Method | Analytical Technique | Purpose of Study | Citation |
|---|---|---|---|---|
| High-mannose N-glycan fragment | Chemical Synthesis | NMR Spectroscopy | To measure linkage-dependent J-couplings sensitive to conformation. | nih.gov |
| Man₉GlcNAc₂ (M9) | Metabolic labeling in engineered yeast | High-Field NMR Spectroscopy | To compare the conformational dynamics of M9 and its processed intermediates. | nih.govmdpi.com |
| αMan–(1→2)–αMan–(1→6)-trisaccharide | Chemical Synthesis | NMR Relaxation Experiments | To investigate the structure and dynamics of a specific trisaccharide motif. | rsc.org |
| N-glycans, O-glycans, Glycosphingolipids | Metabolic labeling in cell culture | Mass Spectrometry | To trace the incorporation of various monosaccharides and determine metabolic flux. | researchgate.netoup.comnih.gov |
Conformational and Dynamic Studies of Mannose Containing Biomolecules
Characterization of Sugar Pucker Conformations in D-Mannose-2-13C
Solid-state ¹³C NMR spectroscopy has demonstrated that the chemical shift of carbon atoms in the sugar ring is highly dependent on the ring conformation. nih.gov For instance, studies on nucleosides have shown that 3'-endo conformers exhibit significantly upfield chemical shifts for the C3' and C5' carbons compared to 3'-exo and 2'-endo conformers. nih.gov These conformers can be further distinguished by smaller, yet significant, differences in the chemical shifts at the C2' and C4' positions. nih.gov This principle is directly applicable to D-mannose-2-¹³C, where the ¹³C chemical shift at the C2 position serves as a direct reporter of the local ring geometry.
In a study of C-mannosylated proteins, where mannose is attached to tryptophan residues, selective ¹³C-labeling of mannose allowed for a detailed investigation of the sugar pucker's conformational landscape. d-nb.inforesearchgate.net This analysis revealed an interconversion between the canonical ¹C₄ chair state and a B₀,₃ / ¹S₃ state, suggesting a degree of flexibility that may be crucial for protein folding and stability. d-nb.inforesearchgate.net The ability to observe and quantify these different conformational states is a direct benefit of using selectively labeled mannose.
Table 1: Representative Pyranose Ring Puckers and their Designations
| Pucker Type | Designation | Description |
| Chair | ⁴C₁ or ¹C₄ | The most stable conformation for many pyranoses, with four atoms in a plane and two out of the plane on opposite sides. |
| Boat | B | A less stable conformation with four atoms in a plane and two out of the plane on the same side. |
| Skew-Boat | S | An intermediate conformation between boat and twist-boat forms. |
| Half-Chair | H | A conformation where three adjacent atoms are coplanar. |
| Envelope | E | A conformation where four adjacent atoms are coplanar. |
| This table provides a simplified overview of common pyranose ring conformations. |
Probing Glycosidic Linkage Conformations and Rotational Dynamics
A novel experimental method, MA'AT (Multistate Analysis of Torsion Angles) analysis, utilizes these J-couplings to determine the conformational properties of O-glycosidic linkages. acs.orgnih.gov By preparing mannose-containing disaccharides with selective ¹³C-enrichment, including at the C2 position, researchers can measure JCH and JCC values that are sensitive to φ and ψ. acs.org This approach has been used to model the glycosidic linkage conformations in various mannose-containing di- and oligosaccharides. acs.orgnih.gov
For example, in a study of αMan-(1→2)-αMan and αMan-(1→3)-α/βMan linkages, selective ¹³C-labeling allowed for the determination of mean values and circular standard deviations for the φ and ψ torsion angles. acs.org These experimental findings can then be compared to data from molecular dynamics (MD) simulations and X-ray crystallography to refine force fields and improve our understanding of oligosaccharide dynamics. acs.org
Furthermore, ¹³C labeling is instrumental in studying the rotational dynamics of glycosidic linkages. Changes in the linewidth and intensity of NMR signals from ¹³C-labeled carbohydrates upon binding to proteins can provide information on changes in the dynamics of the sugar in its free versus bound state. rsc.org For instance, the flexibility of an α(1→6)-linkage is known to be altered upon binding, and these changes are reflected in the chemical shifts of the ¹³C-labeled mannose. slu.se
Table 2: Torsion Angles Defining Glycosidic Linkage Conformation
| Torsion Angle | Definition | Atoms Involved (Example) |
| Phi (φ) | Rotation around the C1'-O bond | H1'–C1'–Ox–Cx |
| Psi (ψ) | Rotation around the O-Cx bond | C1'–Ox–Cx–Hx |
| The primed numbers denote atoms of the non-reducing end monosaccharide, and 'x' denotes the linkage position on the aglycone carbon. acs.org |
Investigating Interactions of Labeled Mannose with Lectins and Carbohydrate-Binding Proteins
The specific recognition of mannose residues by lectins and other carbohydrate-binding proteins is a fundamental process in cell-cell recognition, immune response, and pathogenesis. ¹³C-labeled mannose, including D-Mannose-2-¹³C, is a powerful tool for dissecting these interactions at an atomic level.
NMR techniques such as isotope-filtered and isotope-edited experiments are employed to map the binding interface between a ¹³C-labeled carbohydrate and its protein receptor. slu.senih.gov In these experiments, only the signals from the labeled carbohydrate or the protein are observed, simplifying the complex spectra and allowing for the identification of intermolecular contacts. For example, Nuclear Overhauser Effect (NOE) based distance mapping between a ¹³C-labeled mannose oligosaccharide and a protein can reveal which parts of the sugar are in close proximity to the protein in the bound state. nih.govacs.org
Studies on the interaction of uniformly ¹³C-labeled mannosides with cyanovirin-N (CV-N), a potent antiviral protein, have demonstrated the utility of this approach. slu.senih.govacs.org By observing chemical shift changes and line broadening effects in the ¹H,¹³C-HSQC spectra of the labeled mannosides upon binding to CV-N, researchers can identify the binding epitope on the glycan. slu.se Furthermore, ¹³C-filtered NOESY experiments reveal direct contacts between the sugar and protein protons, providing a detailed picture of the binding orientation. slu.senih.gov
In one study, the interaction between a ¹³C-labeled trisaccharide and CV-N was shown to be in slow exchange on the NMR timescale, allowing for the direct observation of the bound state. rsc.orgnih.gov This enabled the characterization of the glycosidic linkage torsion angles in the bound conformation, revealing differences compared to the free trisaccharide. nih.govacs.org
Conformational Analysis of High Mannose-Type Oligosaccharides
High mannose-type oligosaccharides are complex, branched structures found on many glycoproteins, where they play crucial roles in protein folding and quality control. nih.gov Due to their inherent flexibility and the similarity of their constituent monosaccharides, detailed conformational analysis by NMR is challenging. The use of ¹³C-labeled mannose is critical to overcoming these hurdles. nih.govrsc.org
Furthermore, a hybrid approach combining metabolic labeling with chemoenzymatic synthesis allows for the production of uniformly and selectively ¹³C-labeled high mannose-type oligosaccharides with specific modifications, such as terminal glucosylation. oup.comresearchgate.net This provides valuable tools for studying the recognition of these specific glycoforms by molecular chaperones. oup.comresearchgate.net
Future Directions and Emerging Research Avenues
Development of Advanced Isotopic Labeling Strategies
The use of stable isotopes like 13C has revolutionized the study of metabolism. medchemexpress.com D-Mannose-2-13C, where the carbon atom at the second position is replaced with its heavier isotope, 13C, serves as a prime example of a positional isotopomer. This specific labeling allows for precise tracking of the C-2 carbon of mannose as it is metabolized.
Recent advancements focus on creating more complex and targeted labeling patterns. While uniformly labeled D-Mannose (U-13C₆) provides a general overview of carbon flow, position-specific labels like this compound offer a higher resolution of specific reaction pathways. isotope.comisotope.com For instance, researchers have utilized various 13C-labeled mannose derivatives to distinguish between mannose- and glucose-derived metabolic intermediates. vulcanchem.com The development of methodologies to produce a variety of site-selectively 13C-labeled sugars is crucial for detailed metabolic flux analysis. nih.gov These strategies, often involving genetically engineered microorganisms, enable the production of homogeneous, isotopically labeled oligosaccharides for in-depth structural and functional studies. nih.govnih.gov
Future strategies will likely involve the combination of different isotopes (e.g., 13C and 2H) within the same molecule to create "multi-isotopologue" tracers. This would provide even more constraints for metabolic models, allowing for the elucidation of highly complex and interconnected pathways.
Integration of this compound Tracing with Multi-Omics Approaches
The true power of this compound is unlocked when its tracing capabilities are integrated with other "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a holistic view of cellular function, connecting metabolic fluxes with the underlying genetic and regulatory networks. oup.com
By feeding cells this compound and analyzing the resulting 13C enrichment in various metabolites (metabolomics), researchers can quantify the activity of specific metabolic pathways. researchgate.net When combined with transcriptomics (the study of gene expression) and proteomics (the study of proteins), it becomes possible to correlate changes in metabolic flux with the expression levels of relevant enzymes and transporters. frontiersin.orgmdpi.com
For example, a study could use this compound to track mannose metabolism in cancer cells while simultaneously analyzing their gene and protein expression profiles. This could reveal key enzymes that are upregulated to support the altered metabolic demands of the tumor, identifying potential targets for therapy. The integration of metagenomics with 13C-labeled metabolomics is also a powerful tool for understanding the metabolic dynamics of complex microbial communities. nih.gov
Table 1: Illustrative Multi-Omics Integration with this compound Tracing
| Omics Technology | Data Provided | Potential Insights with this compound |
| Metabolomics | Quantification of 13C enrichment in downstream metabolites. | Direct measurement of flux through mannose-utilizing pathways. |
| Transcriptomics | Gene expression levels of enzymes and transporters. | Correlation of pathway activity with gene regulation. |
| Proteomics | Abundance of metabolic enzymes and regulatory proteins. | Understanding post-transcriptional regulation of metabolic flux. |
| Genomics | Genetic variations in metabolic genes. | Linking genetic predispositions to metabolic phenotypes. |
Computational Modeling and Simulation Complementing Isotopic Data
The data generated from this compound tracing experiments are complex. Computational modeling and simulation are essential to interpret these data and extract meaningful biological insights. 13C-Metabolic Flux Analysis (13C-MFA) is a key computational technique that uses isotopic labeling data to quantify intracellular metabolic fluxes. nih.govsci-hub.se
The process involves creating a mathematical model of the cell's metabolic network. This model includes all the relevant biochemical reactions and the known carbon transitions for each reaction. By feeding the experimentally measured 13C labeling patterns of metabolites (like amino acids or metabolic intermediates) into the model, researchers can estimate the rates of each reaction in the network. researchgate.netpnas.org
Advanced computational frameworks are being developed to handle increasingly complex models and datasets. researchgate.net These tools allow for the integration of data from multiple isotopic tracers and different omics platforms. The goal is to create comprehensive, predictive models of cellular metabolism that can be used to simulate the effects of genetic or environmental perturbations. For instance, a model could predict how a particular gene knockout would alter the flow of mannose through different pathways.
Novel Applications in Systems Biology and Metabolic Engineering
The insights gained from this compound tracing are driving innovation in both systems biology and metabolic engineering.
In systems biology , this tracer helps to unravel the complex regulatory networks that govern cellular metabolism. By precisely mapping metabolic fluxes, researchers can better understand how cells adapt to different conditions and how these processes are dysregulated in disease. For example, understanding the intricacies of mannose metabolism is crucial for studying its role in protein glycosylation, a process vital for cellular function and often altered in diseases like cancer. medchemexpress.com
In metabolic engineering , this compound is a valuable tool for optimizing the production of valuable chemicals and biofuels in microorganisms. By identifying bottlenecks and inefficient pathways, engineers can rationally design strategies to redirect metabolic flux towards the desired product. nih.govnsf.gov For example, if a company wants to produce a mannose-derived pharmaceutical, they could use this compound to identify and eliminate competing metabolic pathways in their production strain, thereby increasing yield.
Table 2: Research Applications of this compound
| Field | Application | Example |
| Systems Biology | Elucidating disease mechanisms | Tracing mannose metabolism in cancer cells to identify therapeutic targets. biosynth.com |
| Metabolic Engineering | Optimizing bioproduction | Identifying pathway inefficiencies in a microorganism engineered to produce a mannose-derived compound. |
| Glycobiology | Studying protein glycosylation | Following the incorporation of mannose into glycoproteins to understand their synthesis and function. nih.gov |
| Microbial Ecology | Understanding nutrient cycling | Tracking mannose utilization in mixed microbial communities. |
As analytical technologies continue to improve and computational models become more sophisticated, the role of this compound and other isotopically labeled compounds is set to expand, promising a deeper understanding of the complex world of metabolism.
Q & A
Q. What are the critical isotopic purity considerations when synthesizing D-Mannose-2-¹³C for metabolic tracer studies?
Methodological Answer: Isotopic purity (≥99% ¹³C enrichment) must be validated using NMR spectroscopy or high-resolution mass spectrometry (HRMS). Protocols should include calibration with unlabeled D-mannose controls and verification of positional labeling via fragmentation patterns in MS/MS analysis. Contamination risks (e.g., natural abundance ¹³C) require rigorous purification steps, such as HPLC or ion-exchange chromatography .
Q. How should researchers design controlled experiments to track D-Mannose-2-¹³C uptake in cellular glycolysis pathways?
Methodological Answer: Use isotopically labeled media with defined ¹³C concentrations, paired with unlabeled controls. Time-course sampling is critical, with quenching methods (e.g., cold methanol) to halt metabolic activity. Quantify ¹³C incorporation via LC-MS or GC-MS, normalizing data to cell count or protein content. Ensure replicates (n ≥ 3) to account for biological variability .
Q. What analytical techniques are optimal for quantifying D-Mannose-2-¹³C in biological matrices?
Methodological Answer: Stable isotope dilution assays (SIDA) coupled with LC-HRMS provide high specificity. Internal standards (e.g., ¹³C₆-mannose) correct for matrix effects. For tissue samples, homogenization and solid-phase extraction (SPE) are recommended to reduce interference. Validate methods with spike-recovery tests (85–115% acceptable range) .
Advanced Research Questions
Q. How can researchers resolve conflicting data on D-Mannose-2-¹³C metabolic flux rates between in vitro and in vivo models?
Methodological Answer: Discrepancies often arise from differences in compartmentalization (e.g., gut microbiota interference in vivo). Use compartment-specific tracers (e.g., dual-isotope labeling) and computational modeling (e.g., metabolic flux analysis, MFA) to reconcile data. Cross-validate findings with knockout models or isotopic ¹³C-MRI .
Q. What statistical approaches are appropriate for interpreting heterogeneous ¹³C enrichment data in multi-omics studies?
Methodological Answer: Multivariate analysis (e.g., PCA or PLS-DA) can identify clusters of correlated metabolites. For time-series data, mixed-effects models account for intra-sample correlation. Use false discovery rate (FDR) corrections for high-throughput datasets. Open-source tools like MetaboAnalyst or XCMS Online streamline analysis .
Q. How do variations in isotopic enrichment (e.g., 98% vs. 99.5% ¹³C) impact the sensitivity of metabolic tracer studies?
Methodological Answer: Lower enrichment increases background noise, reducing signal-to-noise ratios in MS. Conduct power analyses pre-study to determine minimal enrichment thresholds. For low-abundance metabolites, use targeted MS/MS with selective reaction monitoring (SRM) to enhance detection .
Q. What strategies mitigate confounding variables in longitudinal studies using D-Mannose-2-¹³C in animal models?
Methodological Answer: Standardize diets (e.g., defined carbohydrate sources) and housing conditions. Use littermate controls and randomize treatment groups. Monitor isotopic dilution via baseline blood/tissue sampling. Employ Bayesian hierarchical models to adjust for individual metabolic variability .
Methodological Design & Validation
Q. How can researchers ensure reproducibility in D-Mannose-2-¹³C synthesis protocols across laboratories?
Methodological Answer: Adopt Good Laboratory Practice (GLP) guidelines, including detailed SOPs for reaction conditions (e.g., temperature, catalyst purity). Cross-lab validation via round-robin testing with shared reference materials. Publish raw spectral data in open repositories (e.g., Metabolomics Workbench) for transparency .
Q. What criteria define a robust hypothesis when investigating D-Mannose-2-¹³C’s role in glycosylation disorders?
Methodological Answer: Align with the FINER framework:
Q. How should conflicting isotopic tracer data be contextualized within existing literature on D-mannose metabolism?
Methodological Answer: Perform systematic reviews using PRISMA guidelines to identify methodological disparities (e.g., tracer doses, sampling intervals). Meta-regression can quantify heterogeneity sources. Prioritize studies with validated isotopic protocols and open data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
